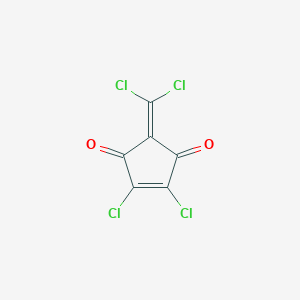

2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONE

Description

2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs are organic compounds containing two carbonyl groups (C=O) within their molecular structure. These compounds are classified based on the position of the carbonyl groups, such as 1,2-diketones, 1,3-diketones, and 1,4-diketones. 2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs are found in various natural products and are known for their significant biological activities, including antioxidant and anti-cancer properties .

Properties

CAS No. |

18964-31-3 |

|---|---|

Molecular Formula |

C6Cl4O2 |

Molecular Weight |

245.9 g/mol |

IUPAC Name |

4,5-dichloro-2-(dichloromethylidene)cyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C6Cl4O2/c7-2-3(8)5(12)1(4(2)11)6(9)10 |

InChI Key |

YABWQIXQVBAMGN-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=O)C(=C(Cl)Cl)C1=O)Cl)Cl |

Canonical SMILES |

C1(=C(C(=O)C(=C(Cl)Cl)C1=O)Cl)Cl |

Other CAS No. |

18964-31-3 |

Synonyms |

2,3-dichloro-5-(dichloromethylidene)cyclopent-2-ene-1,4-dione |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs can be synthesized through various methods, including:

Oxidation of Diols: This method involves the oxidation of 1,2-diols to produce α-diketones.

Claisen Condensation: This reaction involves the condensation of a ketone with an ester in the presence of a base, such as sodium alkoxide, to form 1,3-diketones.

Industrial Production Methods

Industrial production of diketones often involves large-scale oxidation processes and catalytic methods to ensure high yields and purity. For example, the aerobic oxidation of deoxybenzoins catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) with air as the sole oxidant is an efficient method for producing benzils .

Chemical Reactions Analysis

Types of Reactions

2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: TEMPO, iodobenzene dichloride, pyridine, and air.

Reducing Agents: Sodium borohydride and hydrogen gas in the presence of metal catalysts.

Condensation Reagents: Urea, thiourea, and aromatic amines.

Major Products Formed

Oxidation: Carboxylic acids and quinoxalines.

Reduction: Alcohols and hydrocarbons.

Condensation: Heterocycles such as imidazoles and diketimines.

Scientific Research Applications

2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs have a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diketones involves their interaction with molecular targets and pathways within biological systems. For example, diketones can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting their antioxidant and anti-inflammatory effects . Additionally, diketones can form complexes with metal ions, which can influence their biological activity and stability .

Comparison with Similar Compounds

2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs can be compared with other similar compounds, such as:

Monocarbonyl Compounds: Unlike monocarbonyl compounds, diketones contain two carbonyl groups, which significantly influence their reactivity and stability.

Keto-Acids and Keto-Esters: These compounds contain both keto and carboxyl groups, making them structurally different from diketones.

Diesters and Diacids: These compounds contain two ester or acid groups, respectively, and exhibit different chemical properties compared to diketones.

Similar Compounds

Glyoxal: The simplest 1,2-dialdehyde.

Diacetyl: The simplest 1,2-diketone.

2,3-DICHLORO-5-(DICHLOROMETHYLIDENE)CYCLOPENT-2-ENE-1,4-DIONEs are unique due to their versatile reactivity and wide range of applications in various fields, making them valuable compounds in both scientific research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.